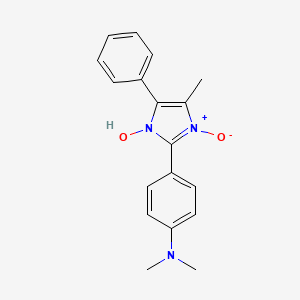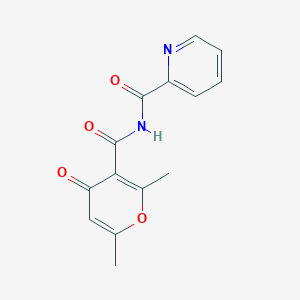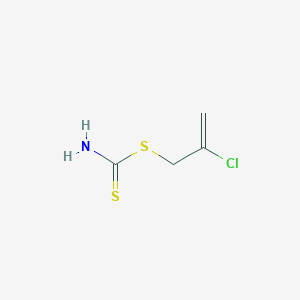
2-Chloroprop-2-en-1-yl carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroprop-2-enylsulfanylmethanethioamide is an organosulfur compound with a unique structure that includes both sulfur and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide typically involves the reaction of 2,3-dichloropropene with sulfur-containing reagents. One common method involves the use of hydrazine hydrate and potassium hydroxide in an alkaline medium, which leads to the formation of thiophene and pyrrole derivatives . Another approach involves the nucleophilic substitution of chlorine atoms in dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, followed by cycloaddition reactions with activated alkynes .
Industrial Production Methods
Industrial production methods for 2-chloroprop-2-enylsulfanylmethanethioamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroprop-2-enylsulfanylmethanethioamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with activated alkynes to form 1,3-dithioles.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include hydrazine hydrate, potassium hydroxide, and activated alkynes. Reaction conditions typically involve alkaline media and moderate temperatures.
Major Products
Major products formed from the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include thiophene and pyrrole derivatives, as well as 1,3-dithioles .
Aplicaciones Científicas De Investigación
2-chloroprop-2-enylsulfanylmethanethioamide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various sulfur-containing heterocycles.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloroprop-2-enylsulfanylmethanethioamide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-chloroprop-2-enylsulfanylmethanethioamide include:
2-chloroprop-2-ene-1-sulfonyl fluoride: Used in the synthesis of vinyl sulfonyl fluoride derivatives.
Dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate: An intermediate in the synthesis of 2-chloroprop-2-enylsulfanylmethanethioamide.
Uniqueness
2-chloroprop-2-enylsulfanylmethanethioamide is unique due to its dual functionality, containing both sulfur and chlorine atoms, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
20022-60-0 |
|---|---|
Fórmula molecular |
C4H6ClNS2 |
Peso molecular |
167.7 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl carbamodithioate |
InChI |
InChI=1S/C4H6ClNS2/c1-3(5)2-8-4(6)7/h1-2H2,(H2,6,7) |
Clave InChI |
QNZFGVIUKLBVEK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



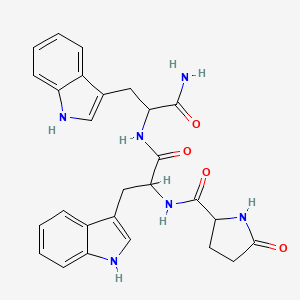
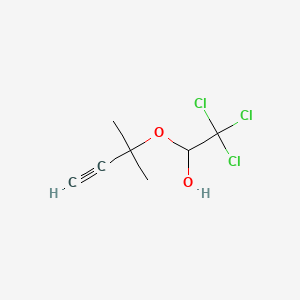
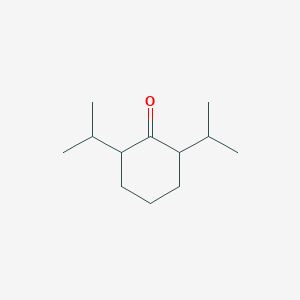
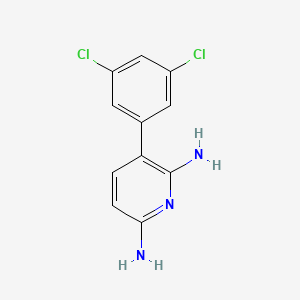
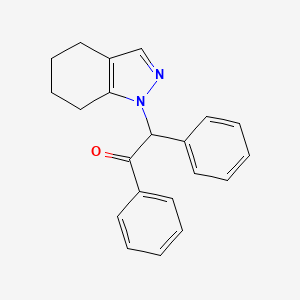
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

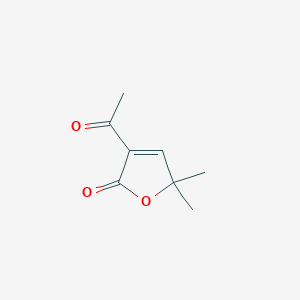
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
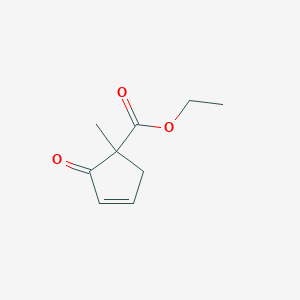
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
